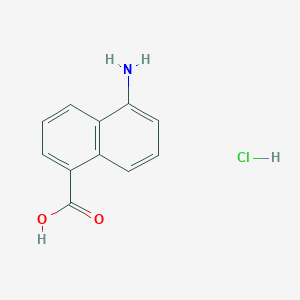
1,1-Dibenzylguanidine hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibenzylguanidine hydroiodide is a chemical compound with the molecular formula C15H18IN3. It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds. Guanidine derivatives are widely used in various fields, including pharmaceuticals, organocatalysis, and as precursors for the synthesis of heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibenzylguanidine hydroiodide can be synthesized through several methods. One common approach involves the reaction of benzylamine with cyanamide, followed by the addition of hydroiodic acid to form the hydroiodide salt. Another method involves the use of thiourea derivatives as guanidylating agents, which react with benzylamine under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,1-Dibenzylguanidine hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine derivatives.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the guanidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include imine derivatives, reduced amines, and substituted guanidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1-Dibenzylguanidine hydroiodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex guanidine derivatives and heterocycles.
Biology: The compound is studied for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Research is ongoing to explore its potential as an α2-adrenoceptor antagonist and in other therapeutic areas.
Industry: It serves as a catalyst in various organic reactions and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1,1-Dibenzylguanidine hydroiodide involves its ability to form hydrogen bonds and interact with biological molecules. Its high basicity allows it to protonate and form stable guanidinium cations, which can interact with DNA, proteins, and other biomolecules. This interaction can lead to inhibition of enzyme activity, modulation of receptor function, and other biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Benzylguanidine: Similar in structure but lacks the second benzyl group.
N,N’-Dibenzylguanidine: Similar but does not form a hydroiodide salt.
N,N,N’-Trisubstituted Guanidines: These compounds have additional substituents on the guanidine moiety.
Uniqueness
1,1-Dibenzylguanidine hydroiodide is unique due to its specific substitution pattern and the presence of the hydroiodide salt, which can influence its solubility, reactivity, and biological activity. Its ability to form stable guanidinium cations and interact with a wide range of biological targets makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1,1-dibenzylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3.HI/c16-15(17)18(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H3,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECHZUQVPKPKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=N)N.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2509631.png)








![5,5-Difluorobicyclo[2.2.1]heptan-2-one](/img/structure/B2509641.png)

![Ethyl 5-methyl-4h,5h,6h,7h-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2509646.png)


